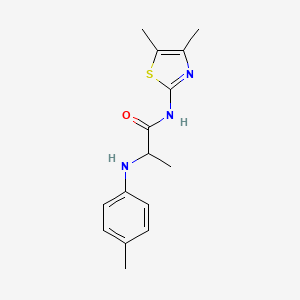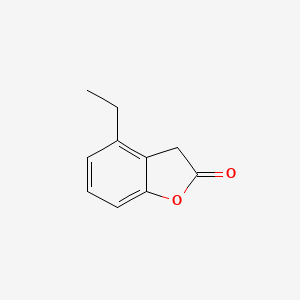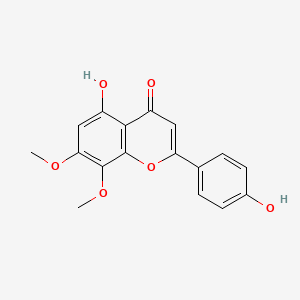
4',5-Dihydroxy-7,8-dimethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,5-Dihydroxy-7,8-dimethoxyflavone is a flavonoid compound known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Dihydroxy-7,8-dimethoxyflavone typically involves the selective O-alkylation and dealkylation of flavonoids . The process may include the use of specific reagents and catalysts to achieve the desired methoxy and hydroxy substitutions on the flavonoid backbone.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis likely involves scalable chemical processes that ensure high yield and purity. The use of advanced organic synthesis techniques and purification methods would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 4’,5-Dihydroxy-7,8-dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into different hydroxyflavones or flavanones.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed: The major products formed from these reactions include various hydroxylated and methoxylated flavonoids, each with distinct biological activities and properties .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex flavonoids and studying reaction mechanisms.
Biology: Investigated for its role in modulating enzyme activities and cellular processes.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For instance, it has been shown to upregulate the expression of heme oxygenase-1 via the p38 mitogen-activated protein kinase/nuclear factor-erythroid factor 2-related factor 2 (MAPK/Nrf2) pathway in human cardiac fibroblasts . This pathway is crucial for its antioxidant and anti-inflammatory activities.
Comparison with Similar Compounds
- 5-Hydroxy-7,8-dimethoxyflavone
- 5-Hydroxy-7,8,2’,3’-tetramethoxyflavone
- 5,4’-Dihydroxy-7,8,2’,3’-tetramethoxyflavone
Uniqueness: 4’,5-Dihydroxy-7,8-dimethoxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other flavonoids. Its dual hydroxy and methoxy groups contribute to its potent antioxidant and enzyme inhibitory properties .
Properties
CAS No. |
6608-33-9 |
|---|---|
Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-14-8-12(20)15-11(19)7-13(23-17(15)16(14)22-2)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3 |
InChI Key |
FTFPXINQVCVDEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC |
melting_point |
292 - 294 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



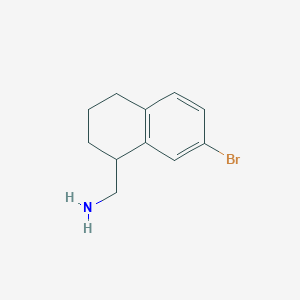
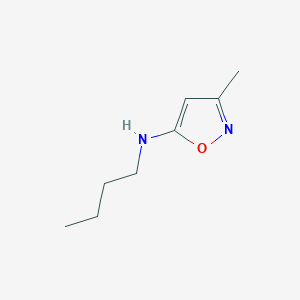

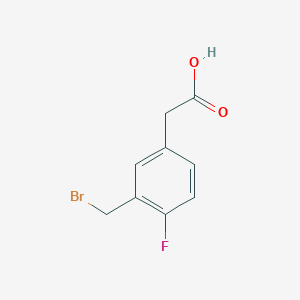
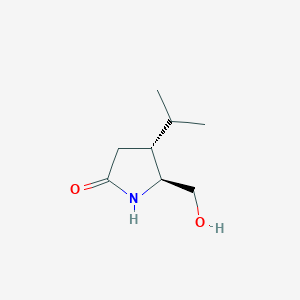

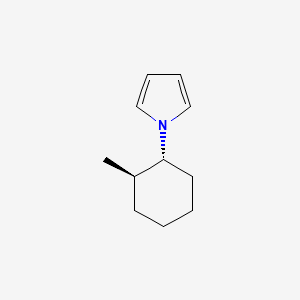
![4,4,5,5-tetramethyl-2-thieno[2,3-f][1]benzothiol-2-yl-1,3,2-dioxaborolane](/img/structure/B12860021.png)
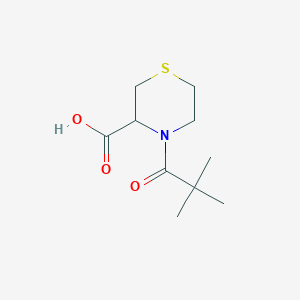
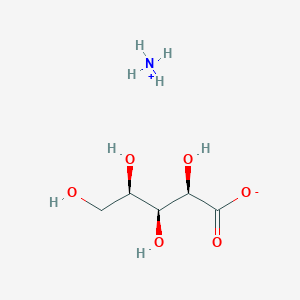
![7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12860045.png)
